molecular formula C15H20O7S B11815290 methyl 2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(4-methylphenyl)sulfonyloxyacetate

methyl 2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(4-methylphenyl)sulfonyloxyacetate

Cat. No.: B11815290
M. Wt: 344.4 g/mol
InChI Key: RNMUZZCMZKBHTQ-UEWDXFNNSA-N
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Description

Methyl 2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(4-methylphenyl)sulfonyloxyacetate is a complex organic compound with a unique structure that includes a dioxolane ring and a sulfonyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(4-methylphenyl)sulfonyloxyacetate typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(4-methylphenyl)sulfonyloxyacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyloxy group to a thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can replace the sulfonyloxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(4-methylphenyl)sulfonyloxyacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(4-methylphenyl)sulfonyloxyacetate involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or interacting with cellular receptors. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(4-methylphenyl)sulfonyloxyacetate is unique due to its combination of a dioxolane ring and a sulfonyloxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C15H20O7S

Molecular Weight

344.4 g/mol

IUPAC Name

methyl 2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(4-methylphenyl)sulfonyloxyacetate

InChI

InChI=1S/C15H20O7S/c1-10-5-7-11(8-6-10)23(17,18)22-13(14(16)19-4)12-9-20-15(2,3)21-12/h5-8,12-13H,9H2,1-4H3/t12-,13?/m0/s1

InChI Key

RNMUZZCMZKBHTQ-UEWDXFNNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC([C@@H]2COC(O2)(C)C)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C2COC(O2)(C)C)C(=O)OC

Origin of Product

United States

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